molecular formula C9H15NO B12857610 8-Azaspiro[4.5]decan-2-one

8-Azaspiro[4.5]decan-2-one

Cat. No.: B12857610
M. Wt: 153.22 g/mol
InChI Key: ZWCVKPZAXXWBHU-UHFFFAOYSA-N
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Description

8-Azaspiro[4.5]decan-2-one is a bicyclic organic compound featuring a spirocyclic framework where a piperidine ring is fused to a cyclopentane ring via a shared nitrogen atom (position 8) and a ketone group (position 2). Its molecular formula is C₉H₁₃NO, with a molar mass of 151.21 g/mol. This scaffold is highly versatile in medicinal chemistry due to its conformational rigidity, which enhances binding affinity to biological targets. Applications span drug discovery, agrochemicals, and material science .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

8-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C9H15NO/c11-8-1-2-9(7-8)3-5-10-6-4-9/h10H,1-7H2

InChI Key

ZWCVKPZAXXWBHU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNCC2)CC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Azaspiro[4.5]decan-2-one can be achieved through several methods. One common approach involves the reaction of 1,1-pentamethylene oxalic acid with urea under specific conditions. The reaction is typically carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours, resulting in the formation of the desired compound . Another method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials .

Industrial Production Methods

For industrial-scale production, the method involving 1,1-pentamethylene oxalic acid and urea is particularly advantageous due to its cost-effectiveness and simplicity. This method is suitable for large-scale production as it requires relatively inexpensive raw materials and straightforward reaction conditions .

Chemical Reactions Analysis

Types of Reactions

8-Azaspiro[4.5]decan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted derivatives with different functional groups .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of 8-Azaspiro[4.5]decan-2-one derivatives as antiviral agents. A notable investigation assessed a series of compounds based on this scaffold for their efficacy against human coronaviruses, particularly human coronavirus 229E.

  • Key Findings:
    • The antiviral activity was closely linked to substituents at the C-2 and C-8 positions of the azaspiro[4.5]decane framework.
    • Compounds with a methyl group at C-2 exhibited significant inhibitory effects, with one analog demonstrating an EC50 value of 5.5 µM .
    • Structural modifications led to varying levels of activity, indicating that both steric and electronic factors play crucial roles in their efficacy against viral replication.
CompoundC-2 SubstituentC-8 SubstituentEC50 (µM)
8nMethyl4-Methyl5.5
8kMethyl4-Ethyl28
8jNoneNoneNo Activity
8mMethyl4-Propyl7.1

Cognitive Enhancement

Another area of exploration is the compound's influence on cognitive functions. Research has indicated that derivatives of 8-Azaspiro[4.5]decan-2-one may enhance cognitive performance in animal models.

  • Study Overview:
    • Animal studies have shown that certain derivatives can improve memory retention and learning capabilities.
    • These effects are hypothesized to be linked to the modulation of neurotransmitter systems, although the exact mechanisms remain under investigation.

Synthetic Utility

The unique structure of 8-Azaspiro[4.5]decan-2-one makes it a valuable intermediate in organic synthesis.

  • Applications in Synthesis:
    • It serves as a building block for creating more complex molecules used in pharmaceuticals.
    • Its spirocyclic nature allows for the development of diverse chemical libraries for drug discovery.

Comparison with Similar Compounds

Substitution at Position 8

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
8-Azaspiro[4.5]decan-2-one None (parent compound) C₉H₁₃NO Scaffold for drug design; intermediate in synthesis
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride Amino (position 8) C₉H₁₇ClN₂O Pharmaceutical intermediate; enhanced solubility due to charged amino group
8-Hydroxy-1-azaspiro[4.5]decan-2-one Hydroxy (position 8) C₉H₁₃NO₂ Applications in synthetic chemistry and drug discovery; improved hydrogen-bonding capacity
1-Benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-2-one (Simufilamum) Benzyl, methyl (positions 1, 8) C₁₅H₂₁N₃O Filamin A binder; potential therapeutic for neurodegenerative diseases

Heteroatom Replacement in the Spirocyclic Framework

Compound Name Structural Modification Molecular Formula Key Properties/Applications Reference
1-Thia-4-azaspiro[4.5]decan-3-one Sulfur replaces carbon (position 1) C₈H₁₁NOS Anticancer activity; derivatives show IC₅₀ values <10 μM in vitro
1-Oxa-3,8-diazaspiro[4.5]decan-2-one Oxygen replaces carbon (position 1) C₈H₁₁N₂O₂ Intermediate in modulators for enzyme targets; improved metabolic stability
7,9-Dioxa-1-azaspiro[4.5]decan-2-one Two oxygen atoms (positions 7, 9) C₈H₁₁NO₃ Enhanced polarity; used in asymmetric synthesis

Functional Group Additions

Compound Name Functional Group(s) Molecular Formula Key Properties/Applications Reference
8-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one Fluorophenyl group (position 8) C₁₃H₁₂FNO₃S Anticancer agent; m.p. 142–143°C; IR peak at 1677 cm⁻¹ (C=O)
8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one Benzyl group (position 8) C₁₄H₁₇NO₂ Marketed pharmaceutical intermediate; global production capacity ~50 MT/year
8,8-Dimethoxy-1-azaspiro[4.5]decan-2-one Dimethoxy groups (position 8) C₁₁H₁₉NO₃ High-purity intermediate for chiral synthesis

Biological Activity

8-Azaspiro[4.5]decan-2-one is a heterocyclic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

8-Azaspiro[4.5]decan-2-one features a bicyclic structure that includes nitrogen and oxygen atoms, contributing to its distinct chemical properties. Its molecular formula is C7H11NC_7H_{11}N, and its structure allows it to interact effectively with various biological targets, modulating enzyme activity and influencing metabolic pathways .

The mechanism of action involves the compound's ability to fit into specific binding sites on enzymes and receptors, leading to either inhibition or activation of biochemical pathways. This interaction enhances its bioavailability and efficacy, making it a candidate for further pharmacological exploration .

Antimicrobial Activity

Research has shown that 8-Azaspiro[4.5]decan-2-one exhibits significant antimicrobial properties. A study evaluating various derivatives indicated that certain analogs demonstrated substantial inhibitory effects against human coronavirus 229E, with the most potent compound exhibiting an EC50 value of 5.5 µM .

Table 1: Antimicrobial Activity of 8-Azaspiro[4.5]decan-2-one Derivatives

CompoundEC50 (µM)Activity Description
8n5.5Potent against HCoV-229E
8k28Moderate activity
8l18Moderate activity
8j>100No activity

The structure-activity relationship (SAR) revealed that the presence of a methyl substituent at the C-2 position was crucial for antiviral activity, while the bulkiness of the C-8 substituent also played a significant role .

Anticancer Activity

In addition to its antimicrobial properties, compounds derived from the azaspiro framework have been investigated for anticancer activities. A study highlighted that certain derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Table 2: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Notes
Mannich Base from 1-thia-4-azaspiro[4.5]decan-3-oneMCF-7 (breast cancer)15Significant cytotoxicity
Thiazolidinone DerivativeA549 (lung cancer)12Moderate cytotoxicity

Case Studies

  • Study on Antiviral Activity : A series of thiazolidinone derivatives based on the azaspiro scaffold were synthesized and evaluated for their antiviral properties against human coronaviruses. The study concluded that specific modifications at the C-2 and C-8 positions significantly enhanced antiviral efficacy .
  • Antimicrobial Evaluation : Another research effort focused on synthesizing Mannich bases from azaspiro compounds, which displayed promising antimicrobial activity against several bacterial strains, indicating their potential as therapeutic agents .

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